2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfany}-N-(2-methoxyethyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 436.4 g/mol. This compound is characterized by its unique structural features, which include an imidazole ring and multiple aromatic substituents.
The compound is cataloged in various chemical databases such as PubChem, where it is noted for its purity of approximately 95%. The InChI key for this compound is GIIRDUDNRWRCOG-UHFFFAOYSA-N, which provides a standardized way to identify it in chemical databases.
This compound falls under the category of imidazole derivatives and can be classified as a potential pharmaceutical intermediate due to its complex structure that may exhibit biological activity.
The synthesis of 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfany}-N-(2-methoxyethyl)acetamide typically involves several steps that include the formation of the imidazole ring, introduction of the chlorophenyl group, and subsequent modifications to achieve the final structure.
Technical Details:
The specific conditions for each reaction (temperature, solvent, catalysts) are critical for optimizing yield and purity.
The molecular structure of 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfany}-N-(2-methoxyethyl)acetamide can be represented using various structural formulas:
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChI=1S/C20H19Cl2N3O2S/c1-27-11-10-23-17(26)12-28-20-18(13-2-6-15(21)7-3-13)24-19(25-20)14-4-8-16(22)9-5-14/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)
The complexity rating of this compound is noted to be 486, indicating a relatively intricate structure that may influence its chemical behavior and interactions.
The compound's reactivity can be analyzed through its functional groups:
Technical Details: Specific reaction conditions (pH, temperature) can significantly affect the outcomes and yields of these reactions.
The mechanism of action for this compound likely involves interactions at a molecular level with biological targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions:
Quantitative analysis through techniques like surface plasmon resonance or molecular docking studies could provide insights into binding affinities and interaction dynamics.
The compound is expected to have specific physical properties such as:
Chemical properties include:
Relevant data from experimental studies would provide more precise values for these properties.
This compound has potential applications in several fields:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5